Fenpyroximate (Z,E)
Fenpyroximate (Z,E)
Fenpyroximate is a pyrazole acaricide and a tert-butyl ester. It has a role as a mitochondrial NADH:ubiquinone reductase inhibitor. It derives from a hydride of a 1H-pyrazole.
Brand Name:
Vulcanchem
CAS No.:
111812-58-9
VCID:
VC0127894
InChI:
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3
SMILES:
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
Molecular Formula:
C₂₄H₂₇N₃O₄
Molecular Weight:
421.5 g/mol
Fenpyroximate (Z,E)
CAS No.: 111812-58-9
Reference Standards
VCID: VC0127894
Molecular Formula: C₂₄H₂₇N₃O₄
Molecular Weight: 421.5 g/mol
CAS No. | 111812-58-9 |
---|---|
Product Name | Fenpyroximate (Z,E) |
Molecular Formula | C₂₄H₂₇N₃O₄ |
Molecular Weight | 421.5 g/mol |
IUPAC Name | tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate |
Standard InChI | InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 |
Standard InChIKey | YYJNOYZRYGDPNH-UHFFFAOYSA-N |
Isomeric SMILES | CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C |
SMILES | CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C |
Canonical SMILES | CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C |
Colorform | White crystalline powde |
Density | 1.25 g/cu cm at 20 °C |
Flash Point | 85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/ |
Melting Point | 102.0 °C 101.1 to 102.4 °C |
Description | Fenpyroximate is a pyrazole acaricide and a tert-butyl ester. It has a role as a mitochondrial NADH:ubiquinone reductase inhibitor. It derives from a hydride of a 1H-pyrazole. |
Shelf Life | This product is stable for at least 12 months under normal storage conditions 25 deg +/- 2 °C. /FujiMite 5EC Miticide/Insecticide/ |
Solubility | 3.46e-08 M In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C) Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175 In water, 2.31X10-2 mg/L at 25 °C, pH 7 |
Synonyms | 4-[[[[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic Acid 1,1-Dimethylethyl Ester; |
Vapor Pressure | 5.63e-08 mmHg 7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C |
PubChem Compound | 107760 |
Last Modified | Nov 11 2021 |
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